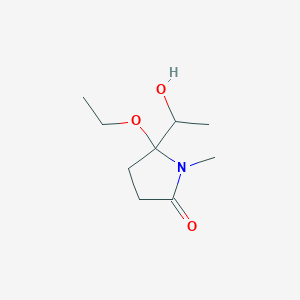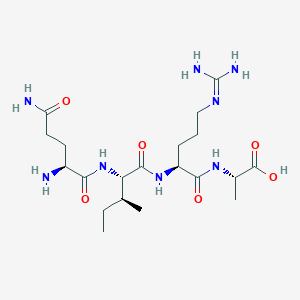
1H-Indole, 5,5'-methylenebis[2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 5,5’-methylenebis[2-(4-nitrophenyl)- is a complex organic compound belonging to the indole family.
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole, 5,5’-methylenebis[2-(4-nitrophenyl)-, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
1H-Indole, 5,5’-methylenebis[2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 5,5’-methylenebis[2-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression .
Comparison with Similar Compounds
1H-Indole, 5,5’-methylenebis[2-(4-nitrophenyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity.
The uniqueness of 1H-Indole, 5,5’-methylenebis[2-(4-nitrophenyl)- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
766540-96-9 |
|---|---|
Molecular Formula |
C29H20N4O4 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-[[2-(4-nitrophenyl)-1H-indol-5-yl]methyl]-1H-indole |
InChI |
InChI=1S/C29H20N4O4/c34-32(35)24-7-3-20(4-8-24)28-16-22-14-18(1-11-26(22)30-28)13-19-2-12-27-23(15-19)17-29(31-27)21-5-9-25(10-6-21)33(36)37/h1-12,14-17,30-31H,13H2 |
InChI Key |
NDYRXBLNAGZSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)CC4=CC5=C(C=C4)NC(=C5)C6=CC=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)

![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)



![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)

![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)
![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)
![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)

![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
